(4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyridine ring, a hydroxyimino group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the hydroxyimino derivative. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The reaction conditions would be optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action for (4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the hydroxyimino and pyridine groups. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **(4-Hydroxyimino-4-pyridin-3-
Properties
IUPAC Name |
tert-butyl N-(4-hydroxyimino-4-pyridin-3-ylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-9-5-7-12(17-19)11-6-4-8-15-10-11/h4,6,8,10,19H,5,7,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUTZEGDLXIRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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